N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a thiazolidine ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the indole and thiazolidine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
- N-[(2Z)-5-[(3Z)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
- N-[(2Z)-5-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-[(2Z)-5-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14BrN3O4S2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H14BrN3O4S2/c1-10-3-6-12(7-4-10)29(26,27)22-19-23(2)18(25)16(28-19)15-13-9-11(20)5-8-14(13)21-17(15)24/h3-9,25H,1-2H3/b22-19- |
InChI Key |
UQGTWDDHZROPMX-QOCHGBHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.